molecular formula C20H27N3O3S B2665081 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide CAS No. 1448056-52-7

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide

Numéro de catalogue B2665081
Numéro CAS: 1448056-52-7
Poids moléculaire: 389.51
Clé InChI: PFVMJBZMWKVFOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cyclooxygenase-2 Inhibitors

Research on sulfonamide-containing 1,5-diarylpyrazole derivatives, such as celecoxib, demonstrates the potential of these compounds as potent and selective inhibitors of cyclooxygenase-2 (COX-2). This enzymatic inhibition is crucial for developing therapies for conditions like rheumatoid arthritis and osteoarthritis due to COX-2's role in inflammation and pain. The structure-activity relationship (SAR) studies within this series have identified compounds with significant pharmacokinetic profiles suitable for clinical trials (Penning et al., 1997).

Anticancer and Antiviral Agents

Celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies have highlighted compounds with modest inhibition of HCV NS5B RdRp activity and potential therapeutic application against various cancers without causing significant tissue damage in major organs compared to controls or celecoxib itself (Küçükgüzel et al., 2013).

Antimicrobial Agents

The synthesis of new derivatives of benzenesulfonamide nucleus hybridized with various substituted pyrazole and thiazole rings has been explored. These compounds have shown promising dual antibacterial and antifungal potency, suggesting the potential for developing more potent and safer antimicrobials (Abbas et al., 2017).

Photodynamic Therapy Agents

New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized. Their photophysical and photochemical properties indicate potential use as Type II photosensitizers for cancer treatment in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Molecular Docking and Anticancer Studies

Molecular docking studies of newly synthesized sulfonamide derivatives have shown potential as anti-breast cancer agents. For example, pyrazoline derivatives demonstrated promising binding energy and spatial arrangement similar to known anticancer drugs, indicating their development potential as anti-breast cancer compounds (Putri et al., 2021).

Propriétés

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-2-26-18-9-11-19(12-10-18)27(24,25)21-14-16-13-20(15-7-8-15)23(22-16)17-5-3-4-6-17/h9-13,15,17,21H,2-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVMJBZMWKVFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.